![molecular formula C13H12N2O2S B2720640 N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide CAS No. 2411258-24-5](/img/structure/B2720640.png)
N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide
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Overview
Description
- N-[(2-Phenyl-1,3-thiazol-4-yl)methyl] : This part of the compound consists of a thiazole ring (a five-membered heterocyclic ring) attached to a phenyl group. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties .
Molecular Structure Analysis
The compound’s molecular structure comprises the thiazole-phenyl linkage and the oxirane-2-carboxamide group. The thiazole ring is planar, and its aromaticity arises from the delocalization of π-electrons from the sulfur atom. The C-5 atom is electrophilic, while the C-2 atom is nucleophilic .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitution at the C-2 position and electrophilic substitution at the C-5 position. Further investigations into its reactivity and functional group transformations are essential .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-12(11-7-17-11)14-6-10-8-18-13(15-10)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXPJYWHSFEADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide |
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